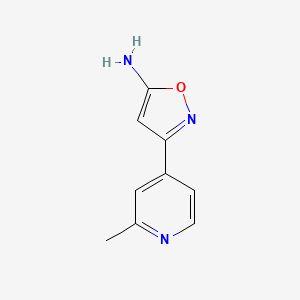
1,2-Ethanediol, 1-(3-cyclohexen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediol, 1-(3-cyclohexen-1-yl)- is an organic compound with the molecular formula C8H14O2 It is a derivative of ethylene glycol where one of the hydrogen atoms is replaced by a 3-cyclohexen-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1-(3-cyclohexen-1-yl)- can be achieved through several methods. One common approach involves the reaction of 3-cyclohexen-1-ol with ethylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1 to 5 atmospheres. The catalyst used can be a Lewis acid such as boron trifluoride or a base like potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethanediol, 1-(3-cyclohexen-1-yl)- may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediol, 1-(3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halides, esters.
Aplicaciones Científicas De Investigación
1,2-Ethanediol, 1-(3-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, solvents, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 1,2-Ethanediol, 1-(3-cyclohexen-1-yl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes involved in metabolic processes, altering their activity and leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simple diol with two hydroxyl groups, commonly used as an antifreeze and in the production of polymers.
1,3-Propanediol: Another diol with three carbon atoms, used in the synthesis of polyesters and as a solvent.
1,4-Butanediol: A four-carbon diol used in the production of plastics, elastic fibers, and polyurethanes.
Uniqueness
1,2-Ethanediol, 1-(3-cyclohexen-1-yl)- is unique due to the presence of the 3-cyclohexen-1-yl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
64011-53-6 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
1-cyclohex-3-en-1-ylethane-1,2-diol |
InChI |
InChI=1S/C8H14O2/c9-6-8(10)7-4-2-1-3-5-7/h1-2,7-10H,3-6H2 |
Clave InChI |
NPZGQIIAVOOHNM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC=C1)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(5-Cyanopyridin-2-yl)oxy]cyclopropane-1-carboxylicacid](/img/structure/B13596064.png)





![N-(4-methoxybenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B13596088.png)



